molecular formula C8H15N3O6 B11827129 (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol

(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B11827129
M. Wt: 249.22 g/mol
InChI Key: TXIWDMGGRBUWOQ-OOJXKGFFSA-N
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Description

(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that features an azido group, an ethoxy group, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from simpler precursor molecules. One common approach is to start with a sugar derivative, such as glucose, and introduce the azido and ethoxy groups through a series of chemical reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the azido group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study biochemical pathways. The azido group, in particular, is useful for bioorthogonal chemistry, allowing researchers to label and track biomolecules in living systems.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the azido group can be used to create prodrugs that are activated in specific biological environments, enhancing the efficacy and selectivity of treatments.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol depends on its specific application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This allows for the selective labeling and modification of biomolecules, facilitating the study of complex biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azido-sugar derivatives, such as 2-azido-2-deoxyglucose and 6-azido-6-deoxygalactose. These compounds share the azido group and sugar backbone but differ in the specific arrangement of functional groups.

Uniqueness

What sets (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol apart is its combination of the azido group with an ethoxy group and multiple hydroxyl groups. This unique structure provides a distinct set of chemical properties and reactivity, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C8H15N3O6

Molecular Weight

249.22 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8(4-12)7(15)6(14)5(13)3-17-8/h5-7,12-15H,1-4H2/t5-,6-,7+,8-/m1/s1

InChI Key

TXIWDMGGRBUWOQ-OOJXKGFFSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)OCCN=[N+]=[N-])O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)OCCN=[N+]=[N-])O)O)O

Origin of Product

United States

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